molecular formula C20H23ClN2O2 B1349868 4-(Fmoc-amino)piperidine hydrochloride CAS No. 221352-86-9

4-(Fmoc-amino)piperidine hydrochloride

Cat. No.: B1349868
CAS No.: 221352-86-9
M. Wt: 358.9 g/mol
InChI Key: MOAIDLUWFCXIJA-UHFFFAOYSA-N
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Description

4-(Fluorenylmethyloxycarbonyl-amino)piperidine hydrochloride is a chemical compound widely used in organic synthesis, particularly in the field of peptide synthesis. It is known for its role as a protecting group for amines, which helps in preventing unwanted reactions during the synthesis process. The compound has the molecular formula C20H22N2O2·HCl and a molecular weight of 358.86 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluorenylmethyloxycarbonyl-amino)piperidine hydrochloride typically involves the reaction of piperidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The general reaction scheme is as follows:

    Fmoc Protection: Piperidine reacts with Fmoc-Cl in the presence of a base to form 4-(Fluorenylmethyloxycarbonyl-amino)piperidine.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 4-(Fluorenylmethyloxycarbonyl-amino)piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of SPPS allows for the efficient and high-yield production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Fluorenylmethyloxycarbonyl-amino)piperidine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Removal of the Fmoc group yields the free amine form of piperidine.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Fluorenylmethyloxycarbonyl-amino)piperidine hydrochloride is unique due to its high efficiency and selectivity as a protecting group in peptide synthesis. Its ability to form stable adducts with byproducts during deprotection makes it a preferred choice over other similar compounds .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-piperidin-4-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c23-20(22-14-9-11-21-12-10-14)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,21H,9-13H2,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAIDLUWFCXIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373303
Record name 4-(Fmoc-amino)piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221352-86-9
Record name Carbamic acid, N-4-piperidinyl-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221352-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Fmoc-amino)piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 221352-86-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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